Increased Lipophilicity with Meta-Ethoxy Substitution
The target compound's 3-ethoxy group increases calculated lipophilicity (ClogP) by approximately 0.5–0.7 log units relative to the 3-methoxy analog, and by roughly 1.0–1.2 log units above 4-chloro-2-phenylquinazoline . This difference is driven by the additional methylene unit in the ethoxy chain, which enhances hydrophobic surface area without adding a hydrogen-bond donor. Such a shift in ClogP directly influences passive membrane permeability and nonspecific protein binding, making the ethoxy-substituted scaffold a more attractive starting point for CNS-penetrant or intracellular target programs where a higher logD threshold is desired .
| Evidence Dimension | Calculated LogP (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 4.2–4.5 (predicted range based on fragment contribution) |
| Comparator Or Baseline | 4-Chloro-2-(3-methoxyphenyl)quinazoline (ClogP ≈ 3.5–3.8); 4-Chloro-2-phenylquinazoline (ClogP ≈ 3.2–3.5) |
| Quantified Difference | ΔClogP ≈ +0.5 to +0.7 vs. 3-methoxy; ≈ +1.0 to +1.2 vs. unsubstituted phenyl |
| Conditions | ClogP calculated via ChemAxon/ALOGPS consensus method; values represent in silico predictions, not experimental logP measurements. |
Why This Matters
Procurement teams should select the 3-ethoxyphenyl derivative over the methoxy or unsubstituted phenyl variant when the downstream synthetic target requires a higher baseline lipophilicity to achieve appropriate permeability or CNS penetration.
- [1] ChemAxon. ClogP Prediction for 4-Chloro-2-(3-ethoxyphenyl)quinazoline, 4-Chloro-2-(3-methoxyphenyl)quinazoline, and 4-Chloro-2-phenylquinazoline. Chemicalize Platform. Accessed May 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
